

3-[Acetyl(methyl)amino]propanoic acid molecular weight and formula C₆H₁₁NO₃

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Compound of Interest

Compound Name: 3-[Acetyl(methyl)amino]propanoic acid

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An In-depth Technical Guide to 3-[Acetyl(methyl)amino]propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-[Acetyl(methyl)amino]propanoic acid**, a modified β -amino acid derivative. The document details its chemical and physical properties, outlines a potential synthesis pathway, and discusses its current understanding within the context of scientific research and drug development. While specific biological activity and associated signaling pathways for this compound are not extensively documented in current literature, this guide provides foundational information and explores the broader context of propanoic acid derivatives to inform future research.

Chemical Identity and Properties

3-[Acetyl(methyl)amino]propanoic acid, also known as N-acetyl-N-methyl- β -alanine, is a compound of interest in medicinal chemistry and organic synthesis.^[1] Its structure features an acetyl group and a methyl group on the nitrogen atom of a β -alanine backbone. This

substitution pattern influences its chemical properties and potential as a building block for more complex molecules.[1]

Table 1: Chemical and Physical Properties of **3-[Acetyl(methyl)amino]propanoic Acid**[2][3]

Property	Value
Molecular Formula	C6H11NO3
Molecular Weight	145.16 g/mol
IUPAC Name	3-[acetyl(methyl)amino]propanoic acid
Synonyms	N-acetyl-N-methyl-β-alanine, 3-(N-methylacetamido)propanoic acid, Ac-N(Me)bAla-OH
Appearance	Pale Yellow Solid
Purity	≥95%
Boiling Point	301.4±25.0°C at 760 mmHg
Density	1.146±0.06 g/cm3
InChI Key	CUAUMKXJKVIJHG-UHFFFAOYSA-N
SMILES	<chem>CC(=O)N(C)CCC(=O)O</chem>

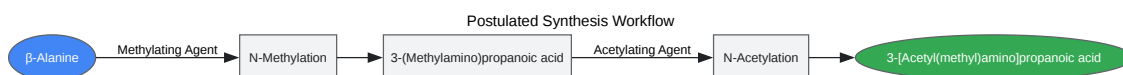
Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **3-[Acetyl(methyl)amino]propanoic acid** is not readily available in the public domain, a potential synthetic route can be inferred from general organic chemistry principles and published methods for analogous compounds. A plausible approach involves the N-methylation of β-alanine followed by N-acetylation.

Postulated Synthesis Workflow

A logical two-step synthesis can be proposed. The first step would involve the selective methylation of the nitrogen atom of β-alanine. This could be followed by the acetylation of the

secondary amine to yield the final product.



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Caption: A potential two-step synthesis of **3-[Acetyl(methyl)amino]propanoic acid**.

Experimental Protocol: A General Approach to N-Acetylation

The following protocol is a generalized procedure for the N-acetylation of amino acids and would require optimization for the specific synthesis of **3-[Acetyl(methyl)amino]propanoic acid**, starting from 3-(methylamino)propanoic acid.

Materials:

- 3-(Methylamino)propanoic acid
- Acetic anhydride
- A suitable solvent (e.g., dichloromethane, N,N-dimethylformamide)
- A base (e.g., triethylamine, sodium bicarbonate)
- Deionized water
- Hydrochloric acid (for acidification)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Dissolution:** Dissolve 3-(methyamino)propanoic acid in the chosen solvent in a round-bottom flask.
- **Basification:** Add the base to the solution to neutralize the carboxylic acid and deprotonate the amino group, facilitating the reaction.
- **Acetylation:** Cool the mixture in an ice bath. Slowly add acetic anhydride dropwise to the stirred solution.
- **Reaction Monitoring:** Allow the reaction to proceed, monitoring its progress by a suitable analytical technique such as Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, acidify the mixture with hydrochloric acid.
- **Extraction:** Extract the product into an organic solvent.
- **Purification:** Wash the organic layer with brine, dry it over a drying agent, and remove the solvent under reduced pressure using a rotary evaporator. Further purification may be achieved by recrystallization or column chromatography.

Characterization Data

Specific experimental NMR data for **3-[Acetyl(methyl)amino]propanoic acid** is not widely published. However, based on the known spectra of propanoic acid, one can predict the expected signals.^[4]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for **3-[Acetyl(methyl)amino]propanoic Acid**

Atom	Predicted ¹ H NMR Shift (ppm)	Predicted ¹³ C NMR Shift (ppm)
CH ₃ -CO	~2.1	~22
N-CH ₃	~2.9	~35
N-CH ₂	~3.5	~45
CH ₂ -COOH	~2.6	~34
COOH	~11-12	~175
N-C=O	-	~171

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Biological Activity and Drug Development Potential

Currently, there is a lack of specific data in the scientific literature detailing the biological activity, mechanism of action, or involvement in signaling pathways of **3-**

[Acetyl(methyl)amino]propanoic acid. However, the broader class of propanoic acid derivatives has been investigated for various biological activities.

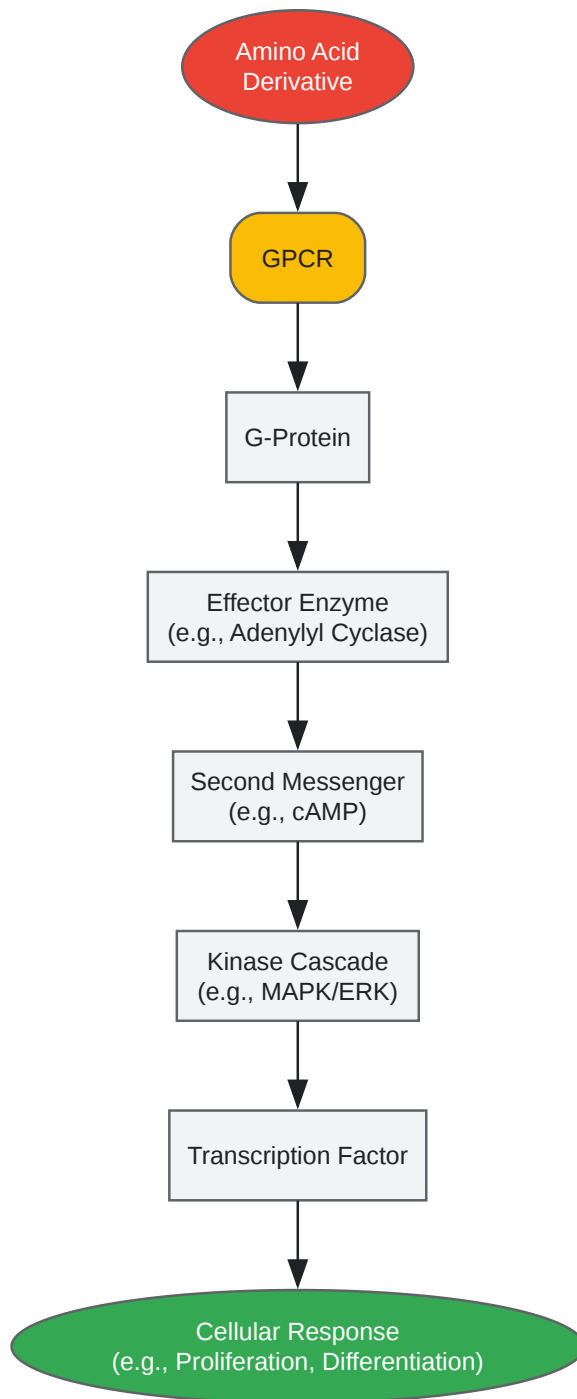
Derivatives of 3-aminopropanoic acid have been synthesized and evaluated for anticancer and antimicrobial properties.^{[5][6]} For instance, certain 3-aminopropanoic acid derivatives have shown potential as scaffolds for the development of novel anticancer candidates.^[5] The structural versatility of N-acetyl-N-methyl-β-alanine makes it a point of interest as a building block for creating peptidomimetics and other bioactive molecules.^[1]

Relationship to Signaling Pathways

While no direct modulation of signaling pathways by **3-[Acetyl(methyl)amino]propanoic acid** has been reported, other amino acid derivatives are known to act as signaling molecules. For example, aromatic amino acids can influence intracellular signaling pathways, such as the ERK signaling pathway, through G-protein coupled receptors.^[7] Future research could explore whether **3-[Acetyl(methyl)amino]propanoic acid** or its derivatives interact with similar cellular signaling cascades.

The following diagram illustrates a generalized signaling pathway that can be modulated by amino acid derivatives, providing a potential framework for future investigation into the biological role of **3-[Acetyl(methyl)amino]propanoic acid**.

Generalized Amino Acid Derivative Signaling

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